5-Fluoro-4-nitrosalicylic Acid
Description
5-Fluoro-4-nitrosalicylic acid is a fluorinated and nitrosylated derivative of salicylic acid, characterized by a nitroso (-NO) group at the 4-position and a fluorine atom at the 5-position of the aromatic ring. Salicylic acid derivatives are widely studied for their roles in pharmaceuticals, organic synthesis, and industrial applications, with substituents like fluorine and nitroso groups influencing reactivity, stability, and bioactivity.
Properties
Molecular Formula |
C7H4FNO5 |
|---|---|
Molecular Weight |
201.11 g/mol |
IUPAC Name |
5-fluoro-2-hydroxy-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H4FNO5/c8-4-1-3(7(11)12)6(10)2-5(4)9(13)14/h1-2,10H,(H,11,12) |
InChI Key |
NUSKNDDFWDWJGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-nitrosalicylic Acid typically involves the nitration of 5-Fluorosalicylic Acid. The process begins with the preparation of 5-Fluorosalicylic Acid, which is then subjected to nitration using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4th position .
Industrial Production Methods
Industrial production of 5-Fluoro-4-nitrosalicylic Acid follows similar synthetic routes but on a larger scale. The process involves continuous feeding of the nitrating agents and the substrate into a reactor, maintaining the reaction temperature, and using efficient separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-nitrosalicylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and nitroso derivatives.
Reduction: Reduction of the nitroso group can yield amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of 5-Fluoro-4-nitrobenzoic acid.
Reduction: Formation of 5-Fluoro-4-aminosalicylic acid.
Substitution: Formation of various substituted salicylic acids depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-4-nitrosalicylic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-cancer agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-nitrosalicylic Acid involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
4-Amino-5-fluorosalicylic Acid
- Molecular Formula: C₇H₆FNO₃ (vs. C₇H₄FNO₄ for 5-fluoro-4-nitrosalicylic acid).
- Substituents: 4-amino (-NH₂) and 5-fluoro (-F) groups.
- Synthesis : Prepared via alkaline hydrolysis of methyl 4-acetamido-5-fluorosalicylate, followed by acidification.
- Key Differences: The amino group (electron-donating) contrasts with the nitroso group (electron-withdrawing), likely affecting acidity and redox behavior.
Sulfosalicylic Acid
- Molecular Formula : C₇H₆O₆S.
- Substituents : 5-sulfo (-SO₃H) group.
- Applications : Used in protein precipitation and industrial processes. Safety data highlight corrosivity and restrictions on food contact.
- Comparison : The sulfo group enhances water solubility and acidity relative to fluorine or nitroso substituents.
Functional Analogues: 5-Fluorouracil
- Molecular Formula : C₄H₃FN₂O₂.
- Applications : Antimetabolite used in cancer and wart treatment.
- Key Contrast : While 5-fluoro-4-nitrosalicylic acid may share fluorination-driven bioactivity (e.g., enhanced membrane permeability), its salicylate backbone and nitroso group suggest distinct mechanisms, such as pro-drug activation or nitric oxide release.
Data Table: Comparative Properties of 5-Fluoro-4-nitrosalicylic Acid and Analogues
*Theoretical structure; data inferred from analogs.
Research Findings and Implications
- Pharmacological Potential: Fluorinated salicylates like 4-amino-5-fluorosalicylic acid demonstrate synthetic versatility, suggesting that 5-fluoro-4-nitrosalicylic acid could be explored as a pro-drug or nitric oxide precursor.
- Safety Considerations : Sulfosalicylic acid’s safety profile (e.g., corrosivity) underscores the need to evaluate nitroso derivatives for toxicity, as nitroso groups are associated with mutagenic risks.
- Clinical Relevance : The efficacy of 5-fluorouracil in wart treatment highlights the therapeutic value of fluorinated compounds, though structural differences may limit direct comparisons.
Q & A
Q. What are the recommended safety protocols for handling 5-Fluoro-4-nitrosalicylic Acid in laboratory settings?
- Methodological Answer : Based on analogous nitro- and fluoro-substituted aromatic acids (e.g., 5-Nitroisophthalic Acid), handle the compound in a well-ventilated fume hood using nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential corrosion (Category 2 skin/eye irritant) . Store in airtight containers away from oxidizers and moisture. Dispose via regulated chemical waste protocols, adhering to federal and local guidelines .
Q. What synthetic routes are commonly employed for fluorinated nitro-salicylic acid derivatives?
- Methodological Answer : Fluorinated nitroaromatics are typically synthesized via electrophilic nitration followed by halogenation. For example, fluorosalicylic acids are prepared by nitration of fluorobenzoic acid precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Post-synthesis purification involves recrystallization from ethanol/water mixtures and characterization via melting point analysis and UV-vis spectrophotometry .
Q. How can researchers verify the purity of 5-Fluoro-4-nitrosalicylic Acid?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm for quantitative purity assessment. Confirm structural integrity via FT-IR (C-F stretch ~1250 cm⁻¹, nitro-group ~1520 cm⁻¹) and NMR (¹⁹F NMR for fluorine environment analysis). Cross-validate with elemental analysis (C, H, N) .
Advanced Research Questions
Q. How do pH and solvent polarity affect the stability of 5-Fluoro-4-nitrosalicylic Acid in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 2–10) and monitoring degradation via LC-MS/MS over 24–72 hours. Compare degradation products (e.g., defluorination or nitro-group reduction) under varying conditions. Use kinetic modeling (Arrhenius plots) to predict shelf-life .
Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated nitroaromatic compounds?
- Methodological Answer : Cross-reference data using multiple analytical techniques (e.g., 2D NMR, X-ray crystallography) to confirm assignments. For disputed UV-vis absorption bands, perform solvent-dependent studies to differentiate π→π* and n→π* transitions. Collaborate with computational chemists to simulate spectra (DFT calculations) and validate experimental results .
Q. How can researchers optimize the coordination chemistry of 5-Fluoro-4-nitrosalicylic Acid with transition metals?
- Methodological Answer : Design titration experiments using pH-potentiometry to determine protonation constants and metal-ligand stoichiometry. Combine with UV-vis and ESR spectroscopy (in 50% water-methanol) to identify binding sites (e.g., carboxylate vs. nitro-group). Compare stability constants with non-fluorinated analogs to assess fluorine’s electronic effects .
Q. What experimental approaches mitigate hazards during large-scale reactions involving nitro-fluoroaromatics?
- Methodological Answer : Implement microreactor systems to control exothermic nitration steps and minimize thermal decomposition risks. Use in-line FT-IR for real-time monitoring of reaction intermediates. For waste management, neutralize nitro byproducts with reducing agents (e.g., Fe/NH₄Cl) before disposal .
Contradiction Analysis & Methodological Rigor
Q. How should conflicting data on the ecotoxicological impact of fluorinated nitroaromatics be addressed?
- Methodological Answer : Perform comparative studies using standardized OECD test guidelines (e.g., Daphnia magna acute toxicity) under controlled conditions (pH, temperature). Analyze metabolites via high-resolution mass spectrometry (HRMS) to identify persistent degradation products. Reconcile discrepancies by contextualizing test parameters (e.g., organism sensitivity, exposure duration) .
Q. What steps ensure reproducibility in synthesizing 5-Fluoro-4-nitrosalicylic Acid derivatives across labs?
- Methodological Answer : Publish detailed synthetic protocols with kinetic data (reaction time, temperature gradients). Share raw analytical data (HPLC chromatograms, NMR spectra) in open-access repositories. Collaborate via inter-laboratory validation studies to identify critical variables (e.g., reagent purity, humidity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
